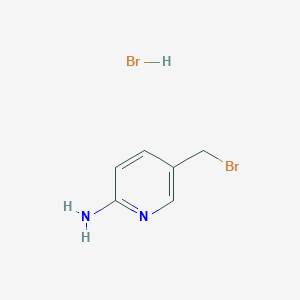
5-(Bromomethyl)pyridin-2-amine hydrobromide
Übersicht
Beschreibung
5-(Bromomethyl)pyridin-2-amine hydrobromide is a chemical compound with the CAS number 1384972-87-5 . It has a molecular weight of 267.95 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C6H8Br2N2 . The InChI code is 1S/C6H7BrN2.BrH/c7-3-5-1-2-6 (8)9-4-5;/h1-2,4H,3H2, (H2,8,9);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 267.95 .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Chemical Intermediates
"5-(Bromomethyl)pyridin-2-amine hydrobromide" serves as a key intermediate in the synthesis of complex molecules. For example, its derivatives have been used in the efficient synthesis of rupatadine, highlighting its importance in the development of pharmaceuticals. The synthesis method described by Guo et al. (2015) emphasizes its role in producing intermediates for drug development through a simple, efficient, and environmentally friendly approach (Guo, Lu, & Wang, 2015).
Advanced Materials and Polymers
Research into hyperbranched poly[bis(alkylene)pyridinium]s by Monmoton et al. (2008) demonstrates the application of pyridine derivatives in creating new hyperbranched polyelectrolytes. These materials, synthesized from bromomethylated pyridines, exhibit unique properties due to the electron-attractive effect of pyridinium groups, making them valuable for various industrial applications (Monmoton, Lefebvre, & Fradet, 2008).
Catalytic Reactions and Selective Amination
Ji, Li, & Bunnelle (2003) have explored the amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, showcasing the high chemoselectivity and yield of the process. This study indicates the potential of using "this compound" in catalytic reactions to achieve selective amination, pivotal for synthesizing aminopyridines (Ji, Li, & Bunnelle, 2003).
Biologically Active Compounds and Pharmaceuticals
Ahmad et al. (2017) detail the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, demonstrating the compound's versatility in creating biologically active substances. The study not only highlights the chemical utility of "this compound" but also its potential in generating compounds with significant biological activities, including antimicrobial and antithrombotic properties (Ahmad et al., 2017).
Safety and Hazards
The compound has been classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-(bromomethyl)pyridin-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGJTUILOXSTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



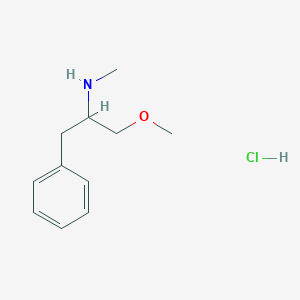
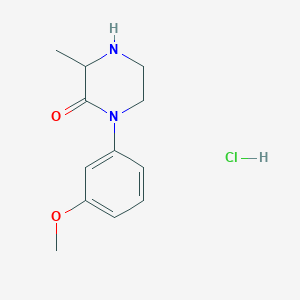
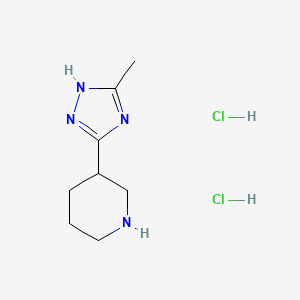

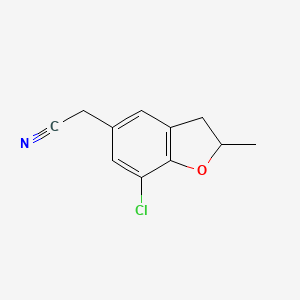
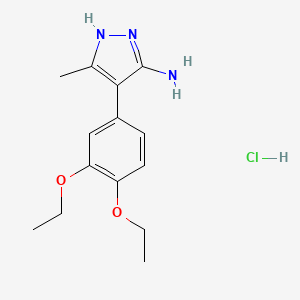

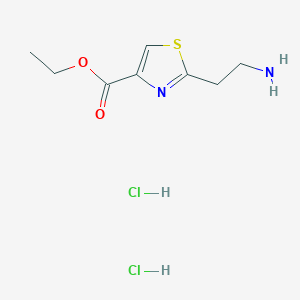

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1458924.png)



